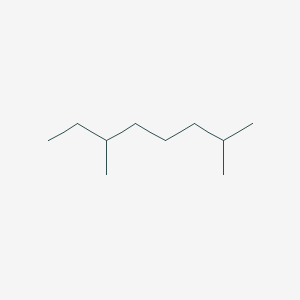

2,6-Dimethyloctane

Cat. No. B150249

Key on ui cas rn:

2051-30-1

M. Wt: 142.28 g/mol

InChI Key: ZALHPSXXQIPKTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09266798B1

Procedure details

Montmorillonite K10 Dehydration/Oligomerization. In using the clay montmorillonite K10 as the acid catalyst for dehydration of THL it was discovered that azeotropic distillation facilitates removal of the water and is required for rapid and complete reaction. Other solid acid catalysts work for this reaction as well as water soluble acid catalysts such as concentrated sulfuric acid. The combination of acid catalyst and water removal leads to a very effective dehydration of the monoterpene THL. At a fairly large scale of 1 L, it was discovered that only 5 g of clay is required to afford complete conversion of THL to a mixture of 3,7-dimethyloctene isomers in a matter just a couple of hours. The benzene can be fully recovered and used indefinitely in the dehydration chemistry. Other azeotropic distillation aids such at toluene can be used in the process. Hydrogenation of the octene-isomers leads to near quantitative conversion of THL to 2,6-dimethyloctane (DMO). Ignition quality testing (IQT) of DMO afforded a derived Cetane Index for the fuel of 45, which compares very well with that predicted by theory.

Name

Identifiers

|

REACTION_CXSMILES

|

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].S(=O)(=O)(O)O.[CH3:24][CH:25]([CH2:28][CH2:29][CH2:30][CH:31]([CH3:33])[CH3:32])[CH:26]=[CH2:27]>O>[CH3:32][CH:31]([CH2:30][CH2:29][CH2:28][CH:25]([CH3:24])[CH2:26][CH3:27])[CH3:33].[CH3:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH2:27][CH2:33][CH2:31][CH2:30][CH2:29][CH2:28][CH2:25][CH2:26][CH3:27] |f:0.1.2.3.4.5.6.7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C=C)CCCC(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was discovered that azeotropic distillation facilitates removal of the water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

complete reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combination of acid catalyst and water removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford complete conversion of THL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The benzene can be fully recovered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Other azeotropic distillation aids such at toluene

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CCCC(CC)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCCCCCCCCCCCCCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |